2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide
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Description
2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H22FN3O5 and its molecular weight is 487.487. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
One study investigated the effects of FK317, a novel anticancer agent, on the survival time of mice bearing B16BL6 melanoma and Lewis lung carcinoma. The treatment with FK317 resulted in a significant prolongation of survival time in both tumor models, suggesting its potential therapeutic utility for cancer chemotherapy (Inami et al., 2002).
Synthesis and Molecular Structure
Another study focused on the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene, highlighting the methodologies for creating complex organic frameworks and understanding their structural properties through x-ray crystallography (Soldatenkov et al., 1996).
Green Chemistry Approaches
Research into environmentally friendly synthesis of potential analgesic and antipyretic compounds demonstrates the application of green chemistry principles in the development of pharmaceuticals. This study developed synthetic routes for creating acetamide derivatives, showcasing the importance of sustainable practices in chemical synthesis (Reddy et al., 2014).
Drug Design and Discovery
A study on the green approach for drug design and discovery of paracetamol analogues as potential analgesic and antipyretic agents illustrates the process of creating new drugs from existing ones by modifying their chemical structures to enhance efficacy and reduce side effects (Reddy et al., 2014).
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)-4aH-[1]benzofuro[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O5/c1-35-22-12-11-18(15-20(22)28)29-23(32)16-31-24-19-9-5-6-10-21(19)36-25(24)26(33)30(27(31)34)14-13-17-7-3-2-4-8-17/h2-12,15,25H,13-14,16H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBBRQXMIJZWOA-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C[N+]2=C3C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN3O5+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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